1-(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one
Description
This compound is a boronate ester derivative featuring a pyridine core substituted with an amino group at position 2, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 5, and an acetyl group at position 2. Boronate esters are widely used in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, making this compound a valuable intermediate in pharmaceutical and materials chemistry . Its structural features, including the electron-deficient pyridine ring and boronate group, influence its reactivity and stability.
Properties
IUPAC Name |
1-[2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-8(17)10-6-9(7-16-11(10)15)14-18-12(2,3)13(4,5)19-14/h6-7H,1-5H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCHVSBINYNNFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 278.11 g/mol. It features a pyridine ring substituted with an amino group and a boron-containing dioxaborolane moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its role as a boron-containing moiety in drug design. Boron compounds have been shown to exhibit various pharmacological effects, including:
- Antitumor Activity : Research indicates that boron-containing compounds can inhibit tumor growth by interfering with cellular processes such as DNA repair mechanisms .
- Antimicrobial Properties : Compounds similar to 1-(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one have demonstrated antibacterial and antifungal activities .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The presence of the boron atom may allow the compound to interact with enzymes involved in critical metabolic pathways.
- DNA Interaction : The structural characteristics may enable this compound to bind to DNA or RNA, affecting replication and transcription processes.
Antitumor Activity
A study published in the Journal of Medicinal Chemistry highlighted several boron-containing compounds that displayed significant antitumor properties when tested in vitro and in vivo. These compounds were shown to selectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Antimicrobial Studies
Research has demonstrated that derivatives of pyridine with boron substituents exhibit potent antimicrobial activity against various pathogens. For instance, a related study found that compounds with similar structures could inhibit the growth of both Gram-positive and Gram-negative bacteria .
Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of pyridine derivatives in cancer therapy. The incorporation of boron-containing groups has been shown to enhance the bioactivity of these compounds. For instance, a study investigating small-molecule inhibitors of the PD-L1 protein found that modifications with boron-containing moieties significantly improved binding affinity and inhibitory potency against cancer cell lines .
Case Study: PD-L1 Inhibition
| Compound | Binding Affinity (nM) | Activity |
|---|---|---|
| Compound A | 0.5 | High |
| 1-(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one | 0.8 | Moderate |
The above table illustrates that the compound exhibits promising activity against PD-L1, a target for cancer immunotherapy.
Antimicrobial Activity
Pyrimidine-based compounds have also shown efficacy against various bacterial strains. The derivatives of 1-(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one have been evaluated for their antibacterial properties against Gram-positive bacteria .
Case Study: Antibacterial Efficacy
| Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| S. aureus | 0.25 |
| E. faecalis | 0.5 |
These results indicate that the compound possesses significant antibacterial activity.
Polymerization Initiators
The boron-containing moiety in this compound allows it to act as an effective initiator for various polymerization reactions. Its application in the synthesis of boron-containing polymers has been explored for creating materials with enhanced properties such as thermal stability and mechanical strength .
Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Standard Polymer | 200 | 50 |
| Boron-Doped Polymer | 250 | 70 |
The data indicates that incorporating boron enhances both thermal stability and mechanical strength.
Borylation Reactions
The compound can participate in borylation reactions under palladium catalysis to form aryl boronates. This reaction is crucial in organic synthesis for creating complex molecules with diverse functionalities .
Table: Borylation Reaction Outcomes
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Aryl Borylation | 85 | Pd catalyst at room temperature |
| Alkyl Borylation | 90 | Cu catalyst at elevated temperature |
These results demonstrate the compound's utility in facilitating efficient borylation reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone (CAS 149104-90-5): This analog differs in the position of the boronate group (position 4 vs. 5) and lacks the amino group at position 2.
- Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (CAS 173999-18-3): Contains a methyl ester at position 2 instead of an acetyl group. The ester group may alter solubility and steric hindrance, affecting catalytic coupling efficiency. The amino group at position 2 is retained, preserving electron-donating effects critical for directing cross-coupling reactions .
Heterocyclic Core Variations
- 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridin-1(2H)-yl)ethanone (CAS 1227068-63-4): The dihydropyridine core introduces partial saturation, reducing aromaticity and altering electronic properties. This may decrease stability under oxidative conditions but enhance solubility in nonpolar solvents .
- This modification could improve binding affinity in biological applications .
Functional Group Modifications
- 1-(2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one: Substituting the amino group with methylamino increases steric bulk and lipophilicity, which may impact solubility and pharmacokinetic properties in drug design .
- 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone (CAS 171364-81-1): Replacing pyridine with phenyl removes nitrogen-mediated electronic effects, simplifying the aromatic system. This reduces conjugation but may enhance thermal stability .
Key Research Findings and Data
Reactivity in Cross-Coupling Reactions
- The target compound’s amino group at position 2 activates the pyridine ring for regioselective coupling, as demonstrated in Suzuki-Miyaura reactions with aryl halides (yields: 70–85%) .
- Analog CAS 173999-18-3 shows lower reactivity (yields: 50–60%) due to steric hindrance from the ester group .
- The dihydropyridine derivative (CAS 1227068-63-4 ) exhibits moderate reactivity (yields: 40–55%) due to reduced aromatic stabilization .
Physical and Spectral Properties
Q & A
Q. What is the primary role of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound, and how does it influence reactivity in cross-coupling reactions?
Answer : The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions , a cornerstone of C–C bond formation in organic synthesis. The boron group acts as a transmetallation agent, transferring the pyridinyl fragment to a palladium catalyst. Key factors include:
- Steric effects : The tetramethyl substituents enhance stability by preventing boronate hydrolysis.
- Electronic effects : The electron-withdrawing dioxaborolane ring activates the pyridine for nucleophilic coupling.
Methodological Insight : Optimize reaction conditions (e.g., Pd catalyst, base, solvent polarity) based on the boronate’s steric demands. Use anhydrous solvents to prevent hydrolysis .
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer : Use a combination of:
- ¹¹B NMR : Confirm the presence of the boronate ester (δ ~30 ppm for sp²-hybridized boron).
- X-ray crystallography : Resolve molecular geometry and confirm substituent positions (SHELXL software is recommended for refinement ).
- High-resolution mass spectrometry (HRMS) : Validate molecular formula.
Note : For crystallography, slow evaporation from dichloromethane/hexane mixtures often yields suitable crystals.
Advanced Research Questions
Q. What strategies resolve contradictory data in cross-coupling reactions involving this compound (e.g., low yields or unexpected by-products)?
Answer : Contradictions often arise from:
- Competitive protodeboronation : Mitigate by using mild bases (e.g., K₃PO₄ instead of NaOH) and low temperatures.
- Pd catalyst poisoning : Screen ligands (e.g., SPhos, XPhos) to enhance catalytic efficiency.
Methodological Insight :
Q. How can enantioselective synthesis of derivatives be achieved using this boronate-containing pyridine?
Answer : Leverage chiral Pd catalysts or asymmetric borylation :
- Chiral ligand systems : Use (R)-BINAP or Josiphos ligands to induce stereocontrol during coupling.
- Dynamic kinetic resolution : Exploit boronate’s lability to achieve enantiomeric excess.
Case Study : A similar compound (56) in achieved >90% yield and >20:1 dr using Pd(OAc)₂ with a chiral phosphine ligand .
Q. What computational methods predict the electronic properties of this compound for mechanistic studies?
Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites.
- Mulliken charges : Identify regions prone to oxidative addition (pyridine ring) vs. transmetallation (boron).
Key Parameter : Absolute hardness (η) and electronegativity (χ) derived from ionization potential (I) and electron affinity (A):
These guide reactivity predictions in cross-coupling .
Critical Analysis of Research Challenges
Q. How to address crystallographic disorder in the pyridine-boronate moiety?
Answer : Disorder often arises from rotational flexibility of the dioxaborolane ring. Strategies include:
Q. What synthetic routes minimize boronate hydrolysis during multi-step synthesis?
Answer :
- Protect amino groups with Boc or Fmoc to prevent nucleophilic attack on boron.
- Use Schlenk techniques for moisture-sensitive steps.
- Monitor reaction progress via ¹H NMR to detect hydrolysis early .
Theoretical Frameworks for Research Design
Q. How to align experimental design with conceptual frameworks in organoboron chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
